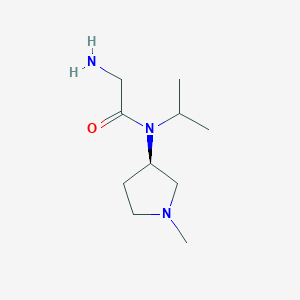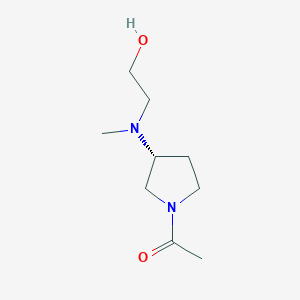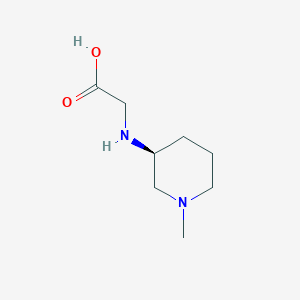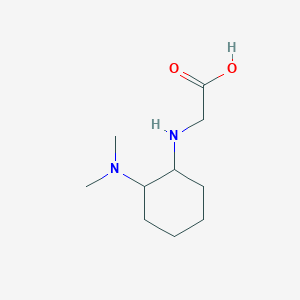
2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic organic compound It is characterized by the presence of an amino group, an isopropyl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Isopropyl Group: This can be achieved via alkylation reactions using isopropyl halides.
Attachment of the Amino Group: Amination reactions can be employed to introduce the amino group at the desired position.
Final Assembly: The final compound is assembled through condensation or coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve:
Continuous Flow Reactors: For efficient and scalable synthesis.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide would involve its interaction with specific molecular targets. This could include:
Binding to Receptors: Modulating biological pathways.
Enzyme Inhibition: Affecting metabolic processes.
Signal Transduction: Influencing cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N-isopropylacetamide: Lacks the pyrrolidine ring.
N-Isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide: Lacks the amino group.
2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide: Lacks the isopropyl group.
Uniqueness
2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide is unique due to the combination of its functional groups and the specific configuration of the pyrrolidine ring. This unique structure may confer distinct biological and chemical properties, making it a compound of interest for further research and development.
Propriétés
IUPAC Name |
2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(2)13(10(14)6-11)9-4-5-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIUFNACHLTDGI-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCN(C1)C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[((R)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B7984842.png)
![[((R)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7984843.png)
![[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7984846.png)



![[Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7984887.png)
![[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7984892.png)
![[Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7984899.png)
![[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7984901.png)
![[Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7984908.png)
![[(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7984910.png)
![[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7984912.png)

